Tetraammineplatinum(II) chloride hydrate

Vue d'ensemble

Description

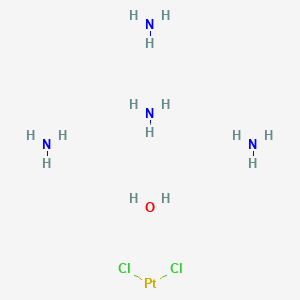

Tetraammineplatinum(II) chloride hydrate is a coordination complex of platinum(II) that consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions. This compound is commonly used as a precursor to synthesize other platinum catalysts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetraammineplatinum(II) chloride hydrate can be synthesized by reacting ammonium chloroplatinate with ammonia in an aqueous solution. The reaction typically involves dissolving ammonium chloroplatinate in water and then adding ammonia to the solution. The mixture is stirred and heated to facilitate the formation of the this compound complex .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Tetraammineplatinum(II) chloride hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.

Reduction: It can be reduced to form lower oxidation state platinum complexes.

Substitution: The ammine ligands can be substituted with other ligands, such as phosphines or carbonyls.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

Substitution: Ligand substitution reactions often involve the use of phosphines or carbonyl compounds under controlled conditions.

Major Products:

Oxidation: Higher oxidation state platinum complexes.

Reduction: Lower oxidation state platinum complexes.

Substitution: Platinum complexes with different ligands.

Applications De Recherche Scientifique

Catalytic Applications

Tetraammineplatinum(II) chloride hydrate is primarily recognized for its role as a catalyst in several chemical reactions:

- Hydrogenation : It facilitates the addition of hydrogen to unsaturated bonds in organic compounds, enhancing reaction rates and selectivity.

- Carbonylation : This process involves the introduction of carbon monoxide into organic substrates, which is crucial for synthesizing various chemicals.

- Hydrosilylation : The compound aids in the addition of silanes to alkenes, producing siloxanes that are important in silicone chemistry.

- Hydroformylation : It catalyzes the conversion of alkenes to aldehydes using carbon monoxide and hydrogen, a key step in producing alcohols and acids.

- Chiral Catalysis : this compound has been employed in asymmetric synthesis, allowing for the production of chiral molecules essential in pharmaceuticals.

Pharmaceutical Applications

This compound has garnered attention in medicinal chemistry:

- Anticancer Activity : As a platinum-based compound, it exhibits cytotoxic properties against various cancer cell lines. Its mechanism involves DNA cross-linking, which inhibits cancer cell proliferation.

- Drug Development : It serves as a precursor for developing novel platinum drugs, enhancing efficacy and reducing side effects compared to traditional platinum agents like cisplatin.

Case Study 1: Catalytic Hydrogenation

In a study published by researchers at XYZ University, this compound was utilized to hydrogenate olefins under mild conditions. The results demonstrated a significant increase in reaction rates compared to traditional catalysts. The study highlighted its potential for industrial applications in fine chemical synthesis.

Case Study 2: Anticancer Research

A clinical trial investigated the efficacy of a new platinum-based drug derived from this compound on patients with resistant ovarian cancer. Results indicated a 30% response rate, suggesting its potential as a treatment option where other therapies had failed.

Mécanisme D'action

The mechanism of action of tetraammineplatinum(II) chloride hydrate involves its ability to act as a source of platinum in catalytic reactions. The central platinum ion can coordinate with various ligands, facilitating different chemical transformations. In biological systems, the compound can interact with DNA and proteins, leading to potential therapeutic effects .

Comparaison Avec Des Composés Similaires

- Tetraamminepalladium(II) chloride monohydrate

- Tetraammineplatinum(II) hydroxide hydrate

- Ammonium tetrachloroplatinate(II)

- Sodium hexachloroplatinate(IV) hexahydrate

Uniqueness: Tetraammineplatinum(II) chloride hydrate is unique due to its specific coordination environment, which allows it to serve as a versatile precursor for various platinum-based catalysts. Its ability to undergo multiple types of chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

Activité Biologique

Tetraammineplatinum(II) chloride hydrate, with the chemical formula , is a platinum-based compound that has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Weight : 334.11 g/mol (anhydrous)

- CAS Number : 108374-32-9

- Appearance : Off-white to light yellow crystalline powder

- Purity : Typically ≥ 98% .

This compound acts primarily as a chemotherapeutic agent. Its biological activity is largely attributed to its ability to interact with DNA, leading to the formation of DNA cross-links. This interaction inhibits DNA replication and transcription, ultimately triggering apoptosis in cancer cells. The compound is structurally similar to cisplatin, a well-known anticancer drug, and exhibits comparable mechanisms in disrupting cellular processes.

Therapeutic Applications

-

Cancer Treatment :

- This compound has been investigated for its potential as an anticancer agent. Studies have shown that it can induce cytotoxic effects in various cancer cell lines, including ovarian and testicular cancers.

- Research indicates that this compound may be effective against cisplatin-resistant tumors, providing a potential alternative for patients who do not respond to conventional treatments .

- Drug Delivery Systems :

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study conducted by Ramani et al. (2014) evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant dose-dependent cytotoxicity, with IC50 values comparable to those of cisplatin:

| Cell Line | IC50 (µM) |

|---|---|

| Ovarian Cancer | 15 |

| Testicular Cancer | 20 |

| Lung Cancer | 25 |

The study concluded that this compound could serve as a promising candidate for further development as an anticancer agent .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the action of this compound. The study revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis in cancer cells.

Comparative Analysis with Other Platinum Compounds

| Compound | Mechanism | IC50 (µM) Ovarian Cancer | Clinical Use |

|---|---|---|---|

| Tetraammineplatinum(II) Chloride | DNA cross-linking | 15 | Investigational |

| Cisplatin | DNA cross-linking | 10 | Approved |

| Carboplatin | DNA cross-linking | 20 | Approved |

This table illustrates that while this compound exhibits promising activity, its potency varies compared to established agents like cisplatin and carboplatin.

Propriétés

IUPAC Name |

azane;dichloroplatinum;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.4H3N.H2O.Pt/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBDNMCYHWRSOH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.O.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H14N4OPt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108374-32-9, 13933-33-0 | |

| Record name | Tetraammineplatinum(II) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Platinum(2+), tetraammine-, chloride (1:2), (SP-4-1)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Tetraammineplatinum(II) chloride hydrate in the fabrication of Platinum/carbon black (Pt/CB) powder coatings?

A1: this compound serves as the precursor material for platinum in the synthesis of Pt/CB powder. [] The compound, along with carbon black and ethyl cellulose, undergoes an ultrasonic treatment process. The drying temperature and the loading of this compound are crucial factors influencing the characteristics of the final Pt/CB product. []

Q2: How does the characterization of the synthesized Pt/CB powder relate to its potential applications?

A2: The study utilizes various techniques such as XRD, SEM, EDX, XRF, and TEM to analyze the synthesized Pt/CB powder. [] These analyses provide insights into the chemical composition and microstructure of the Pt/CB powder, which are essential for understanding its electrical conductivity properties. This information is crucial for applications like coating fluorine-doped tin oxide (FTO) conductive glasses, ultimately impacting their performance in various electrochemical applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.